molecular formula C7H9NO3 B13851575 N-(2,5-dioxocyclopentyl)acetamide

N-(2,5-dioxocyclopentyl)acetamide

Cat. No.: B13851575
M. Wt: 155.15 g/mol
InChI Key: QVZXVDWBZHYCGL-UHFFFAOYSA-N
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Description

N-(2,5-dioxocyclopentyl)acetamide is an acetamide derivative featuring a cyclopentane ring substituted with two ketone groups at the 2- and 5-positions. The compound’s structure combines the planar amide group with a rigid, non-aromatic cyclic diketone, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

N-(2,5-dioxocyclopentyl)acetamide

InChI

InChI=1S/C7H9NO3/c1-4(9)8-7-5(10)2-3-6(7)11/h7H,2-3H2,1H3,(H,8,9)

InChI Key

QVZXVDWBZHYCGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxocyclopentyl)acetamide typically involves the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: 50-70°C

    Catalyst: Sulfuric acid

    Solvent: Acetic anhydride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: Cyclopentanone, acetic anhydride, ammonia

    Reaction Time: 2-4 hours

    Purification: Crystallization or distillation

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxocyclopentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Cyclopentanedicarboxylic acid

    Reduction: N-(2,5-dihydroxycyclopentyl)acetamide

    Substitution: N-(2,5-dioxocyclopentyl)alkylacetamide

Scientific Research Applications

N-(2,5-dioxocyclopentyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dioxocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between N-(2,5-dioxocyclopentyl)acetamide and related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities Source
This compound Cyclopentyl-2,5-dione C₇H₉NO₃ 155.15 High polarity, potential reactivity in cyclization or conjugation reactions (Inferred)
N-(2,6-dichlorophenyl)acetamide 2,6-dichlorophenyl C₈H₇Cl₂NO 204.05 Structural mimic of benzylpenicillin; forms stable hydrogen-bonded networks
N-(2,5-diethoxyphenyl)-N-ethylacetamide 2,5-diethoxy, ethyl C₁₄H₂₁NO₃ 251.32 Enhanced lipophilicity; used in synthetic intermediates
2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide Chlorophenoxy, difluorophenyl C₁₄H₁₀ClF₂NO₂ 297.68 Moderate solubility in organic solvents; halogenated aromatic interactions
N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide Thiazolyl, dichlorophenyl C₁₁H₈Cl₂N₂OS 299.16 Coordination ability with metals; antimicrobial potential

Structural and Electronic Features

  • Aromatic vs. Non-Aromatic Substituents: Compounds like N-(2,6-dichlorophenyl)acetamide and its thiazolyl analogs (e.g., ) exhibit planar aromatic rings, enabling π-π stacking and structural mimicry of penicillin’s lateral chain . In contrast, the dioxocyclopentyl group introduces a non-aromatic, electron-deficient ring, likely reducing π interactions but increasing electrophilicity at the ketone positions. Dihedral Angles: In dichlorophenyl derivatives, the angle between the aromatic ring and the amide group ranges from 44.5° to 77.5°, influencing packing efficiency and hydrogen-bonding patterns .

Physicochemical Properties

  • Solubility and Lipophilicity :
    • Halogenated derivatives (e.g., 2,6-dichlorophenyl) exhibit moderate solubility in organic solvents due to increased molecular weight and halogen content . The dioxocyclopentyl group’s polar ketones may enhance aqueous solubility compared to ethoxy or methyl-substituted analogs (e.g., N-(2,5-diethoxyphenyl)-N-ethylacetamide) .
  • Thermal Stability :
    • Dichlorophenyl acetamides decompose at 473–491 K , while ethoxy-substituted compounds (e.g., N-(2,5-diethoxyphenyl)-N-ethylacetamide) may have lower melting points due to reduced hydrogen bonding. The dioxocyclopentyl group’s rigidity could improve thermal stability compared to flexible alkyl chains.

Research Findings and Gaps

  • Synthetic Routes :
    • Many analogs (e.g., dichlorophenyl acetamides) are synthesized via carbodiimide-mediated coupling (). Similar methods could apply to this compound, using 2,5-dioxocyclopentylamine as a starting material.
  • Stability Studies :
    • Crystal structures of dichlorophenyl derivatives reveal hydrogen-bonded dimers (N–H⋯N/O) that stabilize packing . The dioxocyclopentyl analog’s stability under varying conditions (e.g., pH, temperature) remains unstudied.
  • Biological Screening: No data exists on the target compound’s pharmacological properties. Comparative studies with halogenated or heterocyclic analogs could identify novel applications.

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